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Compound of Interest

Compound Name: 1,5-Naphthyridin-3-amine

Cat. No.: B084271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry,

yielding potent inhibitors against a variety of protein kinases. The versatility of this heterocyclic

system allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory

activity and selectivity. This guide provides a comparative assessment of the kinase selectivity

profiles of notable substituted 1,5-naphthyridine derivatives, supported by quantitative data and

detailed experimental protocols.

Comparative Analysis of Kinase Inhibition
The following table summarizes the in vitro potency of several substituted 1,5-naphthyridine

derivatives against their primary kinase targets and a selection of off-target kinases. This data,

compiled from various studies, highlights the diverse selectivity profiles achievable with this

scaffold.
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Compound
Class/Name

Primary
Target(s)

IC50/Ki (nM)

Key Off-
Targets /
Selectivity
Notes

Reference(s)

Aminothiazole &

Pyrazole

Derivatives

ALK5 (TGF-βRI) 4 - 6
Selective over

p38 MAP kinase.
[1][2][3]

CX-4945

(Silmitasertib)
CK2

1 (IC50), 0.38

(Ki)

Inhibits other

kinases at higher

concentrations,

including FLT3

(35 nM), PIM1

(46 nM), and

CDK1 (56 nM). A

kinome scan

showed it

affected 49 out of

235 kinases by

more than 50%

at 500 nM.

[4][5]

SGC-CK2-2 CK2α, CK2α' -

A more selective

analog of CX-

4945 with a

~200-fold

selectivity margin

over the next

most strongly

inhibited kinase,

HIPK2. Weaker

cytotoxic activity

compared to CX-

4945.

[6][7]

1,6-Naphthyridin-

2(1H)-one

FGFR4 - Kinome scan

profiling of

compound A34

[8]
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Derivatives (e.g.,

A34)

demonstrated

good selectivity.

1H-imidazo[4,5-

h][1]

[8]naphthyridin-

2(3H)-one

Derivatives (e.g.,

2t)

c-Met 2600 (IC50)

A comprehensive

SAR study

indicated that

specific

substitutions are

essential for

retaining

effective c-Met

inhibition.

[9]

N-substituted-3-

phenyl-1,6-

naphthyridinone

Derivatives (e.g.,

4r)

c-Met
Comparable to

Cabozantinib

High selectivity

against VEGFR-

2.

[10]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of

kinase inhibitors. Below are protocols for commonly employed assays to determine kinase

selectivity.

Biochemical Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase of interest

Substrate peptide/protein
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Substituted 1,5-naphthyridine compound

Kinase buffer (specific to the kinase)

ATP

384-well white assay plates

Plate-reading luminometer

Procedure:

Prepare serial dilutions of the 1,5-naphthyridine inhibitor in the appropriate solvent (e.g.,

DMSO) and then dilute in kinase buffer.

Add 5 µL of the kinase reaction mixture (containing the kinase and substrate in kinase

buffer) to each well of a 384-well plate.

Add 5 µL of the diluted inhibitor or vehicle control to the respective wells.

Initiate the kinase reaction by adding 5 µL of ATP solution.

Incubate the plate at the optimal temperature and time for the specific kinase.

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™

Reagent. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal. Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate-reading luminometer.

Calculate the percent inhibition for each inhibitor concentration and determine the IC50

value by fitting the data to a dose-response curve.

2. LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that

measures the binding of an inhibitor to the kinase active site.
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Materials:

LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

Kinase of interest (tagged, e.g., with His or GST)

Europium-labeled anti-tag antibody

Alexa Fluor™ 647-labeled kinase tracer

Substituted 1,5-naphthyridine compound

Assay buffer

384-well black assay plates

TR-FRET-compatible plate reader

Procedure:

Prepare serial dilutions of the 1,5-naphthyridine inhibitor.

In a 384-well plate, add the diluted inhibitor or vehicle control.

Add the kinase and the europium-labeled anti-tag antibody mixture to all wells.

Add the Alexa Fluor™ 647-labeled tracer to all wells.

Incubate the plate at room temperature for at least 1 hour, protected from light.

Measure the TR-FRET signal by reading the emission at 665 nm and 615 nm after

excitation at 340 nm.

Calculate the emission ratio (665 nm / 615 nm).

Determine the IC50 value by plotting the emission ratio against the inhibitor concentration

and fitting to a dose-response curve.
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Cell-Based Kinase Phosphorylation Assay (Western
Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's

downstream substrate within a cellular context.

Materials:

Cell line expressing the target kinase

Cell culture medium and supplements

Substituted 1,5-naphthyridine compound

Stimulant (if required to activate the signaling pathway)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (phospho-specific for the substrate and total protein for loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of the 1,5-naphthyridine inhibitor for a

predetermined time.

If necessary, stimulate the cells to activate the target kinase pathway.

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase

inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against the total protein to ensure

equal loading.

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways and Experimental Workflow
Visualizing the complex interplay of signaling molecules and the experimental process is

essential for a comprehensive understanding.
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Experimental workflow for assessing kinase selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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